molecular formula C11H11N5O B6006420 N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B6006420
M. Wt: 229.24 g/mol
InChI Key: WTWIWJMMMIOFNA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core substituted with a cyclopropyl group and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzamide derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions using cyclopropyl halides and suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(1H-tetrazol-1-yl)benzamide
  • N-cyclopropyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Uniqueness

N-cyclopropyl-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the tetrazole ring enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-cyclopropyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(13-9-3-4-9)8-1-5-10(6-2-8)16-7-12-14-15-16/h1-2,5-7,9H,3-4H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWIWJMMMIOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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